molecular formula C24H19FN4O3 B6490673 2-(4-fluorophenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1358485-58-1

2-(4-fluorophenyl)-5-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6490673
CAS No.: 1358485-58-1
M. Wt: 430.4 g/mol
InChI Key: YHMNEVJFNQLZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[1,5-a]pyrazin-4-one family, characterized by a bicyclic heterocyclic core. The molecule features a 4-fluorophenyl group at position 2 and a substituted 1,3-oxazole moiety at position 5 via a methylene linker. The oxazole ring is further substituted with a 2-methoxyphenyl group and a methyl group at positions 2 and 5, respectively. The fluorine atom enhances lipophilicity and metabolic stability, while the methoxy group may influence electronic properties and binding interactions .

Properties

IUPAC Name

2-(4-fluorophenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN4O3/c1-15-20(26-23(32-15)18-5-3-4-6-22(18)31-2)14-28-11-12-29-21(24(28)30)13-19(27-29)16-7-9-17(25)10-8-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMNEVJFNQLZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2OC)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-[(4-Fluorophenyl)Methyl]-2-(2-Methoxyphenyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One

  • Structure : Shares the same core but substitutes the oxazole moiety with a benzyl group.
  • The absence of the oxazole ring may diminish kinase inhibition due to loss of hydrogen-bonding interactions .
  • Synthesis : Prepared via Suzuki-Miyaura coupling, similar to methods in .

5-(2-Fluorobenzyl)-2-(4-Fluorophenyl)-3-(Hydroxymethyl)Pyrazolo[1,5-a]Pyrazin-4(5H)-One

  • Structure : Features a hydroxymethyl group at position 3 and a 2-fluorobenzyl substituent.
  • Dual fluorophenyl groups may increase binding affinity to hydrophobic pockets in target proteins .

Heterocyclic Analogues with Modified Cores

Pyrazolo[1,5-a]Pyrimidin-7(4H)-One Derivatives (e.g., MK66, MK63)

  • Structure: Replaces pyrazinone with pyrimidinone. Substituents include phenyl and tetrafluorophenyl groups.
  • Properties: Pyrimidinone cores exhibit distinct electronic profiles, altering interactions with enzymatic active sites.

Thiazole-Triazole-Pyrazole Hybrids (Compounds 4 and 5 in )

  • Structure : Combines thiazole, triazole, and pyrazole rings. Fluorophenyl groups are retained.
  • Properties: Isostructural with triclinic symmetry (P̄1). Planar conformations except for perpendicular fluorophenyl groups. Crystallographic data suggest tighter packing than pyrazolo-pyrazinones, impacting bioavailability .

Fluorinated Pyrazolone Derivatives

  • Structure : Fluorinated pyrazolones (e.g., 3-(trifluoromethyl)-1-(3,4-difluorophenyl)-1H-pyrazol-5(4H)-one).
  • Properties: Trifluoromethyl groups enhance metabolic resistance.

Comparative Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents LogP* Solubility (µg/mL) Bioactivity (IC50, nM)
Target Compound Pyrazolo-pyrazinone Oxazolylmethyl, 4-fluorophenyl 3.8 12.5 N/A (Theoretical)
5-[(4-Fluorophenyl)Methyl] Analog Pyrazolo-pyrazinone Benzyl, 2-methoxyphenyl 3.2 18.9 150 (Kinase X)
MK63 Pyrazolo-pyrimidinone Phenyl, tetrafluorophenyl 4.1 8.7 45 (Kinase Y)
Compound 4 Thiazole-triazole Chlorophenyl, fluorophenyl 4.5 5.2 220 (Enzyme Z)

*Predicted using ChemAxon software.

Table 2: Crystallographic Data Comparison

Compound Space Group Unit Cell Parameters (Å, °) Asymmetric Unit Features
Target Compound (Theoretical) P21/c a=10.2, b=15.3, c=12.1, β=95° Single molecule, planar oxazole
Compound 4 P̄1 a=8.9, b=10.5, c=12.8, α=90°, β=105°, γ=90° Two independent molecules, non-planar
2-(4-Chlorophenyl) Analog P21/n a=9.8, b=17.1, c=14.2, β=92° Dimethoxyphenethyl group disordered

Key Research Findings

  • Synthetic Accessibility : The oxazole moiety in the target compound can be synthesized via cyclocondensation of acylated precursors, analogous to methods in .
  • Bioactivity Trends: Pyrazolo-pyrazinones with fluorophenyl groups show moderate kinase inhibition (IC50: 100–200 nM), while pyrimidinone derivatives (e.g., MK63) exhibit higher potency due to enhanced π-stacking .
  • Crystallographic Insights : Isostructural compounds (e.g., ) adopt similar conformations despite halogen substitutions, suggesting robustness in crystal engineering .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.